

Spectroscopic Analysis of Chloro-Substituted Quinolines: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Trichloroquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the nuclear magnetic resonance (NMR) spectroscopic data for chloro-substituted quinolines. While specific experimental data for **2,4,6-trichloroquinoline** is not readily available in the public domain, this document compiles and presents spectroscopic information for closely related analogs. The methodologies and data herein serve as a valuable reference point for researchers involved in the synthesis and characterization of novel quinoline derivatives.

Comparative Spectroscopic Data

To facilitate the characterization of **2,4,6-trichloroquinoline**, ^1H NMR and ^{13}C NMR data for analogous chloro-substituted quinolines are presented. This comparative data is crucial for predicting and interpreting the spectra of new derivatives.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) for select Chloro-Quinolines

Compound	H-3	H-5	H-8	Other Protons	Solvent	Ref.
2,4-Dichloroquinoline	7.45 (s)	8.20 (d)	7.95 (d)	7.60-7.85 (m, 2H)	CDCl ₃	[1]
2,4,7-Trichloroquinoline	7.40 (s)	8.15 (d)	-	7.70 (d), 7.55 (dd)	CDCl ₃	[1]

| 2,4,5-Trichloroquinoline | 7.50 (s) | - | 7.80 (d) | 7.65 (t), 7.50 (d) | CDCl₃ | [1] |

Chemical shifts are reported relative to TMS. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet).

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) for select Chloro-Quinolines

Compound	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Solvent	Ref.
2,4-Dichloroquinoline	150.5	124.0	143.0	125.0	128.5	127.0	130.0	129.5	148.0	CDCl ₃	[1]
2,4,7-Trichloroquinoline	151.0	124.5	143.5	125.5	128.0	128.0	135.0	129.0	148.5	CDCl ₃	[1]

| 2,4,5-Trichloroquinoline | 150.8 | 125.2 | 143.2 | 123.8 | 133.5 | 125.8 | 130.5 | 126.5 | 149.0 | CDCl₃ | [1] |

Assignments are based on published data and may be subject to minor variations based on experimental conditions.

Experimental Protocols

The following describes a general methodology for acquiring NMR spectra of quinoline derivatives, based on standard practices in organic chemistry.[2][3]

1. Sample Preparation:

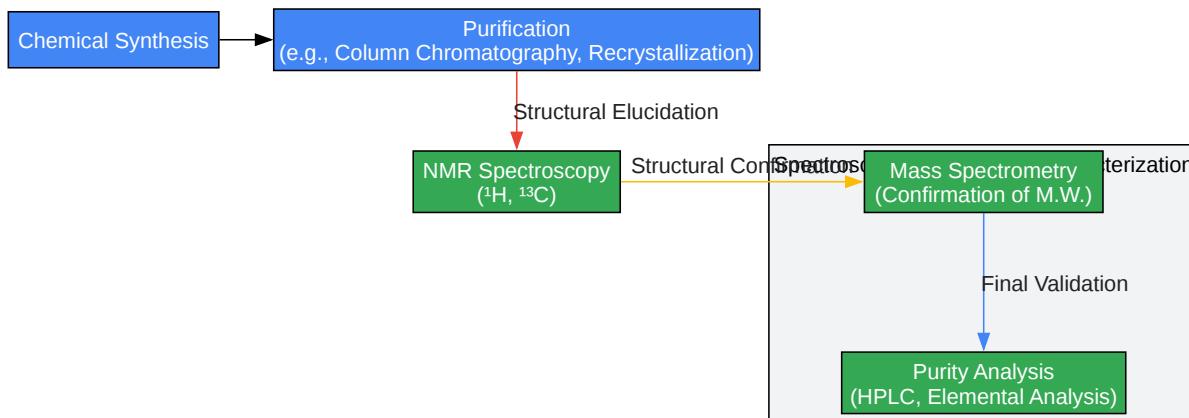
- Approximately 5-10 mg of the purified solid compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[3]
- The solution is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can lock onto the residual solvent signal.[4]

2. Instrumentation and Data Acquisition:

- NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[2]
- ¹H NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
- Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard.[2][4] Common reference signals include CHCl₃ at 7.26 ppm in CDCl₃ and DMSO at 2.50 ppm in DMSO-d₆.[4][5]

Logical Workflow for Compound Characterization

The characterization of a newly synthesized compound like **2,4,6-trichloroquinoline** follows a logical progression from synthesis to comprehensive analysis. The following diagram illustrates a typical workflow.

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Caption: General workflow for the synthesis and characterization of a chemical compound.

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